An In-depth Technical Guide to the Mechanism of Action of BMS-199945 Against Influenza Virus
An In-depth Technical Guide to the Mechanism of Action of BMS-199945 Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-199945 is a potent small-molecule inhibitor of influenza A virus, specifically targeting the viral entry process. This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows. BMS-199945 acts as a fusion inhibitor, binding to the hemagglutinin (HA) glycoprotein and stabilizing its pre-fusion conformation. This action prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell, thereby halting the viral life cycle at an early stage. This guide is intended to serve as a detailed resource for researchers and professionals in the field of antiviral drug development.
Core Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion
BMS-199945 exerts its antiviral activity by directly targeting the influenza virus hemagglutinin (HA) protein, a critical component for viral entry into host cells. The primary mechanism of action is the inhibition of the low pH-induced conformational change of HA, which is a prerequisite for the fusion of the viral and endosomal membranes.
The influenza virus enters the host cell via endocytosis. Within the endosome, a drop in pH triggers a dramatic and irreversible conformational rearrangement of the HA trimer. This change exposes the "fusion peptide," a hydrophobic region at the N-terminus of the HA2 subunit, which then inserts into the endosomal membrane. Further refolding of the HA2 subunit brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm.
BMS-199945 and its analogs bind to a specific pocket within the HA2 subunit of the HA trimer. This binding stabilizes the pre-fusion conformation of the protein, even under acidic conditions. By preventing the conformational change, BMS-199945 effectively blocks the exposure of the fusion peptide and the subsequent steps of membrane fusion, thus trapping the virus in the endosome and preventing the initiation of infection.
Signaling Pathway of Influenza Virus Entry and Inhibition by BMS-199945
Caption: Influenza virus entry pathway and the inhibitory action of BMS-199945.
Quantitative Data
The inhibitory activity of BMS-199945 has been quantified using various in vitro assays. The following tables summarize the key efficacy data available for BMS-199945 and its analogs.
Table 1: In Vitro Inhibitory Activity of BMS-199945 and Analogs against Influenza A/WSN/33 (H1N1)
| Compound | Assay | Endpoint | Value (μM) | Reference |
| BMS-199945 | Virus-induced Hemolysis of Chicken RBC | IC50 | 0.57 | [1][2] |
| BMS-199945 | Trypsin Protection Assay (BHA) | IC50 | ~1 | [1] |
| BMY-27709 | Virus-induced Hemolysis of Chicken RBC | IC50 | 3.5 | [2] |
| BMS-201160 (Photoaffinity Analog) | Virus-induced Hemolysis of Chicken RBC | IC50 | 0.88 | [2] |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the measured activity. BHA refers to bromelain-cleaved hemagglutinin.
Experimental Protocols
The mechanism of action of BMS-199945 has been elucidated through several key in vitro experiments. Detailed methodologies for these assays are provided below.
Inhibition of Influenza Virus-Induced Hemolysis of Chicken Red Blood Cells (RBCs)
This assay measures the ability of a compound to prevent the low pH-induced fusion of influenza virus with red blood cell membranes, which results in the release of hemoglobin (hemolysis).
Protocol:
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Preparation of Chicken RBCs:
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Wash fresh chicken erythrocytes twice with phosphate-buffered saline (PBS).
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Resuspend the RBCs to a 2% (v/v) suspension in PBS and store at 4°C.
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Compound and Virus Incubation:
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In a 96-deepwell plate, mix 100 µL of the test compound (serially diluted in PBS) with an equal volume of influenza virus (allantoic fluid from infected embryonated chicken eggs).
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Incubate the virus-compound mixture at room temperature for 30 minutes.
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Addition of RBCs:
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Add 200 µL of the 2% chicken erythrocyte suspension (pre-warmed to 37°C) to each well.
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Incubate the mixture at 37°C for another 30 minutes to allow for viral attachment to the RBCs.
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Induction of Hemolysis:
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To trigger hemolysis, add 100 µL of 0.5 M sodium acetate (pH 5.2) to each well and mix thoroughly.
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Incubate at 37°C for 30 minutes to allow for HA acidification and subsequent hemolysis.
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Quantification of Hemolysis:
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Centrifuge the plates at 1,200 rpm for 6 minutes to pellet the non-lysed erythrocytes.
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Transfer 300 µL of the supernatant to a new flat-bottom 96-well plate.
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Measure the optical density at 540 nm (OD540) using a microtiter plate reader to quantify the amount of released hemoglobin.
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Data Analysis:
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Calculate the percentage of hemolysis inhibition relative to a virus-only control (0% inhibition) and a no-virus control (100% inhibition).
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Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[3]
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Trypsin Protection Assay
This assay assesses the ability of a compound to stabilize the pre-fusion conformation of HA, which is resistant to trypsin digestion at neutral pH. The low pH-induced conformational change exposes trypsin cleavage sites, making the protein susceptible to digestion.
Protocol:
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Preparation of Bromelain-Cleaved HA (BHA):
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Purify HA trimers by treating purified influenza virus with bromelain to cleave the ectodomain of HA from the viral membrane.
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Compound and BHA Incubation:
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Incubate purified BHA (e.g., 4-6 µg) with the test compound or control (e.g., DMSO) at 31°C for 15 minutes.
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Acidification:
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Adjust the pH of the mixture to a low value (e.g., pH 4.2-5.0) using a citrate buffer (e.g., 0.25 M citrate).
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Neutralization and Trypsin Digestion:
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Neutralize the mixture to a final pH of 7.4.
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Add trypsin to the mixture and incubate at 37°C for 30 minutes.
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Analysis of Digestion:
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Stop the trypsin digestion by adding a sample loading buffer for SDS-PAGE.
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Analyze the samples by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-HA antibody.
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Protection from digestion is indicated by the presence of the intact HA band, while digestion results in the appearance of smaller cleavage products.[4]
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Photoaffinity Labeling of Hemagglutinin
This technique is used to identify the binding site of an inhibitor on its target protein. It utilizes a photo-reactive analog of the inhibitor that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues.
Protocol:
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Synthesis of Radiolabeled Photoaffinity Probe:
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Synthesize a photo-reactive analog of BMS-199945, such as BMS-201160, which contains an azide group.
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Radiolabel the analog with tritium ([³H]) for detection.[5]
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Binding and Cross-linking:
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Incubate purified BHA with the radiolabeled photoaffinity probe ([³H]BMS-201160) under either neutral or acidic pH conditions.
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Expose the mixture to UV light to induce cross-linking of the probe to the BHA.
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Analysis of Labeled Subunit:
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Separate the HA1 and HA2 subunits of the cross-linked BHA by SDS-PAGE.
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Detect the radiolabeled subunit by fluorography or autoradiography.
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Identification of Binding Site:
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Purify the labeled HA2 subunit by HPLC.
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Fragment the purified HA2 subunit using chemical or enzymatic cleavage (e.g., cyanogen bromide, endoproteinase Lys-C).
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Sequence the resulting peptides to identify the specific amino acid residues that are covalently attached to the radiolabeled probe.[5]
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Mandatory Visualizations
Experimental Workflow for Determining the Mechanism of Action
Caption: Experimental workflow for the characterization of BMS-199945.
Logical Relationship of Structure and Activity
Caption: Structure-activity relationship of key BMS-199945 analogs.
Conclusion
BMS-199945 is a well-characterized inhibitor of influenza A virus fusion. Its mechanism of action, involving the stabilization of the pre-fusion conformation of hemagglutinin and the subsequent blockage of viral entry, has been robustly demonstrated through a series of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of novel antiviral agents targeting the highly conserved fusion machinery of the influenza virus. The insights gained from the study of BMS-199945 and its analogs continue to be valuable in the ongoing effort to combat influenza virus infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pH-Dependent Changes in Photoaffinity Labeling Patterns of the H1 Influenza Virus Hemagglutinin by Using an Inhibitor of Viral Fusion - PMC [pmc.ncbi.nlm.nih.gov]
